molecular formula C10H15N5 B11897563 N,9-Diethyl-6-methyl-9H-purin-2-amine

N,9-Diethyl-6-methyl-9H-purin-2-amine

Cat. No.: B11897563
M. Wt: 205.26 g/mol
InChI Key: CYUWTOBBZJBQJI-UHFFFAOYSA-N
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Description

N,9-Diethyl-6-methyl-9H-purin-2-amine: is a purine derivative with the molecular formula C10H15N5. This compound belongs to the class of organic compounds known as purines, which are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,9-Diethyl-6-methyl-9H-purin-2-amine typically involves the alkylation of a purine precursor. One common method is the reaction of 6-methyl-9H-purin-2-amine with diethyl sulfate under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: N,9-Diethyl-6-methyl-9H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

Chemistry: N,9-Diethyl-6-methyl-9H-purin-2-amine is used as a building block in the synthesis of more complex purine derivatives

Biology: In biological research, this compound is used to study the interactions of purine derivatives with nucleic acids and proteins. It helps in understanding the role of purines in cellular processes and their potential as therapeutic agents.

Medicine: this compound and its derivatives have shown promise in the development of antiviral, anticancer, and antimicrobial agents. Their ability to interact with nucleic acids makes them potential candidates for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,9-Diethyl-6-methyl-9H-purin-2-amine involves its interaction with nucleic acids and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential anticancer and antiviral agent. Additionally, the compound can bind to specific proteins, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

  • N,N-Dimethyl-9H-purin-6-amine
  • N,N-Diethyl-9H-purin-2-amine
  • 6-Methylamino-9-methyl purine

Comparison: N,9-Diethyl-6-methyl-9H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to N,N-Dimethyl-9H-purin-6-amine, the diethyl substitution at the 9-position enhances its lipophilicity and potential for membrane permeability. The presence of the methyl group at the 6-position further differentiates it from other purine derivatives, influencing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N,9-diethyl-6-methylpurin-2-amine

InChI

InChI=1S/C10H15N5/c1-4-11-10-13-7(3)8-9(14-10)15(5-2)6-12-8/h6H,4-5H2,1-3H3,(H,11,13,14)

InChI Key

CYUWTOBBZJBQJI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C2C(=N1)N(C=N2)CC)C

Origin of Product

United States

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